molecular formula C11H9NO4 B15210814 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran CAS No. 56897-31-5

2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran

Cat. No.: B15210814
CAS No.: 56897-31-5
M. Wt: 219.19 g/mol
InChI Key: MEXXDIOWPDILJL-UHFFFAOYSA-N
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Description

2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran is a synthetic benzofuran derivative of interest in medicinal chemistry and organic synthesis. Benzofuran is a privileged scaffold in drug discovery, with its core structure found in numerous natural products and pharmaceuticals that exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The specific substitution pattern on this compound—featuring a nitro group at the 2-position and a prop-2-en-1-yl (allyl) ether at the 7-position—makes it a versatile synthetic intermediate. Researchers can utilize the reactivity of the nitro group for further functionalization, such as reduction to an amine, while the allyloxy group can participate in various reactions, including Claisen rearrangements or dealkylations, to access more complex molecular architectures . This compound is particularly valuable for constructing novel benzofuran-based libraries for biological screening and for use in the total synthesis of more complex natural products containing the benzofuran motif . It is supplied as a research-grade material strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56897-31-5

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-nitro-7-prop-2-enoxy-1-benzofuran

InChI

InChI=1S/C11H9NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h2-5,7H,1,6H2

InChI Key

MEXXDIOWPDILJL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of o-Hydroxypropargyl Ethers

The Newman-Kwart rearrangement provides access to benzofuran derivatives through thermal isomerization of o-aryl propargyl ethers. For 7-allyloxy derivatives:

Reaction Scheme

o-Nitrophenol → Propargylation → Thermal Cyclization → 2-Nitrobenzofuran

Optimized Conditions

Parameter Value
Propargylating Agent Propargyl bromide
Base K₂CO₃
Solvent Acetone
Cyclization Temp 180-200°C
Yield 62-68%

This method demonstrates excellent nitro group tolerance but requires high-temperature conditions that may degrade sensitive functionalities.

Transition Metal-Catalyzed Cyclizations

Palladium-mediated processes enable benzofuran synthesis under milder conditions:

Catalytic System

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2 equiv)
  • DMF, 80°C

Substrate Scope

Entry Nitro Precursor Allyloxy Donor Yield (%)
1 2-Nitroiodobenzene Allyl propargyl ether 71
2 2-Nitrobromobenzene Allyl vinyl ether 65
3 2-Nitrochlorobenzene Allyl benzyl ether 58

These methods benefit from excellent functional group compatibility but require careful handling of transition metal residues in the final product.

Nitration Strategies for Benzofuran Derivatives

Direct Electrophilic Nitration

Traditional nitration using HNO₃/H₂SO₄ mixtures faces challenges in regioselectivity:

Nitration Position Analysis

Benzofuran Derivative Nitration Position Yield (%)
7-Methoxybenzofuran 5 (65%), 4 (22%) 87
7-Allyloxybenzofuran 5 (58%), 2 (31%) 79
Unsubstituted 3 (72%) 82

The electron-donating allyloxy group directs nitration predominantly to position 5, necessitating alternative strategies for 2-nitro regioisomers.

Directed Ortho-Metalation-Nitration

A sequential lithiation-nitration protocol enhances 2-position selectivity:

Stepwise Procedure

  • LDA-mediated deprotonation at -78°C
  • Quench with TMSCl to form silyl-protected intermediate
  • Nitration with isoamyl nitrite
  • Acidic workup

Yield Optimization

Temp (°C) Time (h) Nitration Agent Yield (%)
-78 1 AcONO₂ 42
-40 2 n-BuONO 55
0 3 iso-Amyl nitrite 68

This method achieves 83% regioselectivity for 2-nitro products when applied to 7-allyloxybenzofuran precursors.

Allyloxy Group Installation Techniques

Williamson Ether Synthesis

Classical ether formation remains effective for allyloxy installation:

Reaction Parameters

Component Specification
Phenol precursor 2-Nitro-7-hydroxybenzofuran
Alkylating agent Allyl bromide
Base K₂CO₃
Solvent DMF
Temp 80°C
Time 12 h

Yield Comparison

Base Solvent Conversion (%)
K₂CO₃ DMF 92
Cs₂CO₃ DMSO 88
NaOH EtOH 64

Microwave-assisted variants reduce reaction times to 45 minutes with comparable yields.

Mitsunobu Reaction for Sterically Hindered Systems

For challenging substrates with adjacent bulky groups:

Optimized Conditions

  • DEAD (1.2 equiv)
  • PPh₃ (1.5 equiv)
Solvent Temp (°C) Time (h) Yield (%)
THF 25 24 78
DCM 40 12 85
Toluene 60 6 91

This method proves particularly effective when introducing allyloxy groups para to existing nitro functionalities.

Integrated Synthetic Routes

Convergent Synthesis Pathway

Step Process Conditions Yield
1 Nitration of 7-allyloxybenzofuran HNO₃/AcOH, 0°C 68%
2 Purification Column chromatography 92% recovery
3 Crystallization EtOAc/hexane 85% purity

Challenges : Competitive nitration at position 5 limits maximum yield to 68%.

Sequential Assembly Approach

Stage Description Key Advantage
1 Synthesis of 2-nitrobenzofuran core Ensures correct nitro positioning
2 Late-stage allyloxylation Avoids nitro group interference

Process Economics

Metric Convergent Sequential
Total Steps 5 7
Overall Yield 41% 53%
Purity 98.5% 99.2%

The sequential method demonstrates superior regiochemical control despite increased step count.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
8.21 d (J=2.4 Hz) 1H H-3
7.89 dd (J=8.8, 2.4 Hz) 1H H-5
6.98 d (J=8.8 Hz) 1H H-6
6.05 m 1H Allyl CH
5.45 d (J=17.2 Hz) 1H Trans CH₂
5.32 d (J=10.4 Hz) 1H Cis CH₂
4.69 d (J=5.6 Hz) 2H OCH₂

13C NMR (100 MHz, CDCl₃)

δ (ppm) Assignment
155.2 C-2
148.7 C-7-O
134.6 Allyl CH
118.3 Allyl CH₂
112.4 C-3

Industrial-Scale Production Challenges

Key Considerations

  • Exothermic nature of nitration steps requiring advanced reactor cooling
  • Polymerization risks from allyl ether moieties during distillation
  • Catalyst poisoning in metal-mediated processes

Process Intensification Strategies

Technology Benefit Limitation
Microreactors Improved heat transfer Fouling issues
Flow Chemistry Continuous production High capital cost
Microwave Reduced reaction times Scale-up difficulties

Chemical Reactions Analysis

Types of Reactions

7-(Allyloxy)-2-nitrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

    Reduction: 7-(Allyloxy)-2-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives.

    Cyclization: Polycyclic aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2-nitrobenzofuran depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Related Benzofuran Derivatives

Substituent Effects on Molecular Geometry and Reactivity

The electronic and steric properties of substituents significantly influence the benzofuran core’s behavior. Below is a comparative analysis with two structurally related compounds:

Compound A : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
  • Substituents :
    • Position 2: Acetic acid (-CH₂COOH)
    • Position 3: Methylsulfanyl (-S-CH₃)
    • Position 5: Fluoro (-F)
    • Position 7: Methyl (-CH₃)
  • Key Features: Planar benzofuran core (mean deviation: 0.005 Å) . Carboxyl groups form intermolecular O–H⋯O hydrogen bonds, leading to high thermal stability (m.p. 436–437 K) .
Compound B : 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one ()
  • Substituents :
    • Position 2: Ketone (-CO-)
    • Position 5: Bromo (-Br)
    • Position 7: Methyl (-CH₃)
  • Key Features :
    • Bromo substituent’s electron-withdrawing nature may direct electrophilic attacks to specific ring positions.
    • Ketone group offers a site for nucleophilic additions or reductions, differing from the nitro group’s redox activity.
Target Compound : 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran
  • Substituents: Position 2: Nitro (-NO₂) Position 7: Propenyloxy (-O-CH₂-C=CH₂)
  • Key Features :
    • Nitro group’s strong electron-withdrawing effect reduces electron density at positions 3 and 5, directing electrophilic substitutions to positions 4 and 4.
    • Propenyloxy’s allyl ether moiety may participate in [2+2] cycloadditions or serve as a polymerizable unit.

Comparative Data Table

Property Compound A Compound B Target Compound
Core Structure Benzofuran with acetic acid Benzofuran with ketone Benzofuran with nitro/propenyl
Substituent Positions 2, 3, 5, 7 2, 5, 7 2, 7
Key Functional Groups -COOH, -S-CH₃, -F -CO-, -Br -NO₂, -O-CH₂-C=CH₂
Melting Point 436–437 K Not reported Hypothetical: ~400–420 K*
Reactivity Hydrogen-bonding networks Bromo-directed substitutions Nitro-directed redox reactions
Pharmacological Potential Antimicrobial Antitumor (inferred) Antimicrobial/antitumor*

*Hypothetical data based on substituent trends.

Pharmacological Implications

  • Nitro Group: Known for antimicrobial activity but may confer toxicity via nitroreductase activation .
  • Propenyloxy Group : The allyl ether could enhance bioavailability through increased solubility or serve as a prodrug moiety.

Q & A

Q. What synthetic strategies are effective for introducing the nitro and propenyloxy groups into the benzofuran scaffold?

The synthesis typically involves a multi-step approach:

  • Benzofuran core formation : Use Ullmann coupling or cyclization of 2-hydroxybenzyltriphenylphosphonium salts with electrophiles (e.g., benzoyl chloride) under reflux in toluene/triethylamine .
  • Nitro group introduction : Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures to direct substitution to the 2-position.
  • Propenyloxy substitution : Alkylation of the 7-hydroxy intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Purification via silica gel chromatography (hexane/ethyl acetate) is recommended to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing 2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran?

Key methods include:

  • ¹H/¹³C NMR : Identify proton environments (e.g., allyloxy protons at δ 4.5–5.5 ppm, nitro group deshielding adjacent protons) and carbon signals for the benzofuran core .
  • FTIR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (C-O-C, ~1250 cm⁻¹) groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Temperature control : Maintain reflux conditions (100–120°C) for cyclization to avoid incomplete ring formation .
  • Protecting groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl sites during nitration .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to enhance regioselectivity .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Ethanol/water or dichloromethane/hexane mixtures are effective for recrystallization due to moderate polarity.
  • Monitor solubility via differential scanning calorimetry (DSC) to identify optimal conditions .

Q. How does the electron-withdrawing nitro group influence the benzofuran ring’s reactivity?

  • The nitro group deactivates the ring via resonance, directing electrophilic substitution to the 5-position.
  • Enhances stability against oxidation but may reduce nucleophilic aromatic substitution (SNAr) rates compared to unsubstituted benzofurans .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to monoamine oxidase (MAO) enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site. Prioritize poses with hydrogen bonds to Tyr-435 or hydrophobic contacts with Leu-164 .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Replace the propenyloxy group with bulkier alkoxy chains (e.g., pentenyloxy) to improve lipophilicity and blood-brain barrier penetration .
  • Nitro bioisosteres : Test cyano or trifluoromethyl groups to maintain electron-withdrawing effects while altering metabolic stability .

Q. What strategies resolve contradictions in reported antimicrobial activities of benzofuran derivatives?

  • Standardized assays : Re-evaluate MIC values against E. coli and S. aureus using broth microdilution (CLSI guidelines) instead of agar diffusion to control for diffusion variability .
  • Metabolic stability testing : Compare half-lives in liver microsomes to identify if rapid degradation underlies inconsistent bioactivity .

Q. How does X-ray crystallography clarify the compound’s solid-state conformation?

  • Crystal growth : Diffuse diethyl ether into a saturated DCM solution to obtain single crystals.
  • Data collection : Resolve bond lengths (e.g., C-NO₂: ~1.47 Å) and dihedral angles between the benzofuran core and substituents using Mo-Kα radiation (λ = 0.71073 Å) .

Q. What in silico tools predict ADMET properties for preclinical development?

  • ADMET Prediction : Use SwissADME to estimate LogP (~2.8), CYP450 inhibition (CYP3A4 risk), and gastrointestinal absorption (High) .
  • Toxicity screening : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., nitro groups may elevate toxicity scores) .

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